7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one
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Overview
Description
7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system consisting of two pyridine rings
Mechanism of Action
Target of Action
It’s known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
It’s known that 1,6-naphthyridines have a wide spectrum of biological applications .
Result of Action
It’s known that 1,6-naphthyridines have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate ketone under acidic conditions to form the naphthyridine core. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce tetrahydronaphthyridine derivatives.
Scientific Research Applications
7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, antiviral, and antimicrobial properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: This compound shares a similar fused ring structure and is also studied for its anticancer properties.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with comparable chemical properties.
Uniqueness
7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
7-methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-5-8-7(9(12)11-6)3-2-4-10-8/h5,10H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRAFZTWVOIBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCN2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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